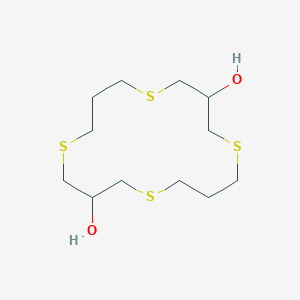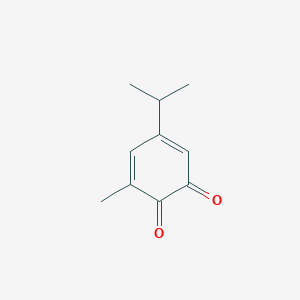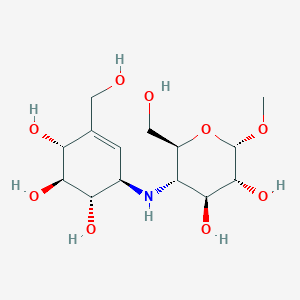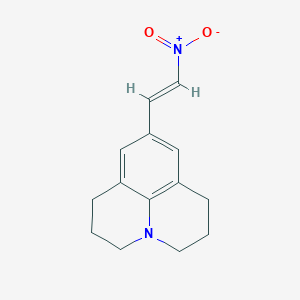
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, also known as TNMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TNMQ has been found to possess a wide range of biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is not fully understood. However, it has been suggested that trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine exerts its biological effects by interacting with various cellular targets, including DNA, proteins, and enzymes. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to inhibit the activity of several enzymes that are involved in the development of cancer and inflammation.
生化学的および生理学的効果
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
実験室実験の利点と制限
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is also highly soluble in a variety of solvents, making it easy to work with in laboratory settings. However, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine. One area of interest is the development of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the potential toxicity of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine and its effects on human health.
合成法
The synthesis of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is a complex process that involves several steps. The most common method for synthesizing trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine involves the reaction of 2-nitroethanol with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to form trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine.
科学的研究の応用
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to exhibit potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
特性
CAS番号 |
101077-26-3 |
|---|---|
製品名 |
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine |
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
7-[(E)-2-nitroethenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+ |
InChIキー |
FPOXYWGMGFOREI-VMPITWQZSA-N |
異性体SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/[N+](=O)[O-] |
SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
正規SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



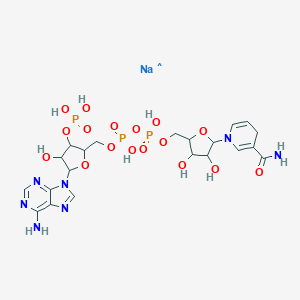
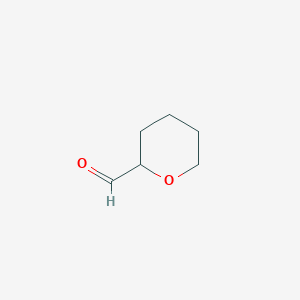
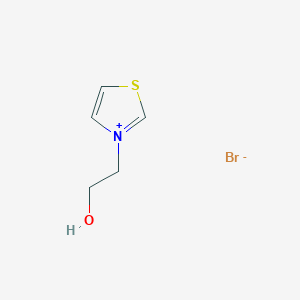

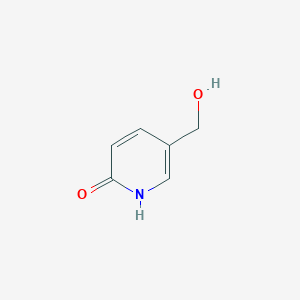
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
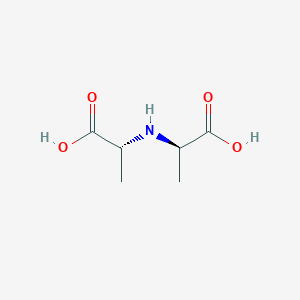
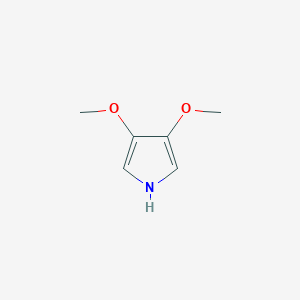
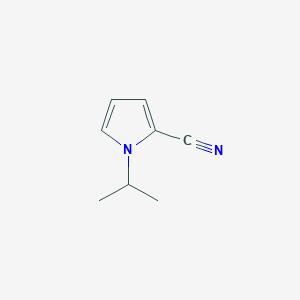
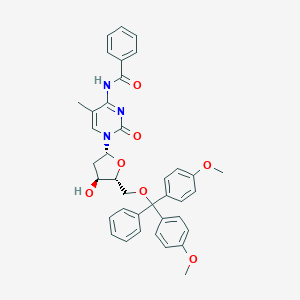
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
